molecular formula C15H12N2OS2 B3045283 Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- CAS No. 104208-19-7

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Cat. No.: B3045283
CAS No.: 104208-19-7
M. Wt: 300.4 g/mol
InChI Key: XCNRTFOFVUJVTG-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring with a methylthio substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in medicinal chemistry, material science, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- typically involves the reaction of 2-aminobenzothiazole with methylthio derivatives under specific conditions. One common method includes the use of 2-aminobenzothiazole and methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Environmental Studies: It is used in studies related to environmental monitoring and pollution control due to its reactivity with certain pollutants.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The benzothiazole ring can interact with protein targets through hydrogen bonding and hydrophobic interactions, while the methylthio group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide share structural similarities and exhibit comparable biological activities.

    Thiazole derivatives: Compounds such as sulfathiazole and ritonavir also contain the thiazole ring and are known for their antimicrobial and antiviral properties.

Uniqueness

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- stands out due to the presence of both the benzamide and benzothiazole moieties, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNRTFOFVUJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359324
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-19-7
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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